molecular formula C23H28N4O B10928377 [1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL](2-methylpiperidino)methanone CAS No. 1011371-15-5

[1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL](2-methylpiperidino)methanone

Cat. No.: B10928377
CAS No.: 1011371-15-5
M. Wt: 376.5 g/mol
InChI Key: QCKUJGBNLXGEPA-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone is a complex organic compound with a unique structure that combines pyrazolo[3,4-B]pyridine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone typically involves multi-step organic reactionsThe final step involves the attachment of the piperidino methanone moiety under controlled conditions, such as specific temperature and pH .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:
  • Oxidation : Potassium permanganate, chromium trioxide.
  • Reduction : Hydrogen gas, palladium catalyst.
  • Substitution : Sodium hydride, lithium diisopropylamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds:

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide

Uniqueness: Compared to similar compounds, 1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone stands out due to its unique combination of pyrazolo[3,4-B]pyridine and piperidine moieties. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1011371-15-5

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

[1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H28N4O/c1-5-27-22-21(17(4)25-27)19(23(28)26-13-7-6-8-16(26)3)14-20(24-22)18-11-9-15(2)10-12-18/h9-12,14,16H,5-8,13H2,1-4H3

InChI Key

QCKUJGBNLXGEPA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N4CCCCC4C

Origin of Product

United States

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